molecular formula C16H12ClNO B280629 (4-chlorophenyl)(isoquinolin-1-yl)methanol

(4-chlorophenyl)(isoquinolin-1-yl)methanol

Cat. No.: B280629
M. Wt: 269.72 g/mol
InChI Key: HKOVMSWNKKIKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-chlorophenyl)(isoquinolin-1-yl)methanol is an organic compound that features a 4-chlorophenyl group attached to an isoquinolin-1-ylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)(isoquinolin-1-yl)methanol typically involves the reaction of 4-chlorobenzaldehyde with isoquinoline in the presence of a reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the reduction of the intermediate imine to the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection and purification techniques such as recrystallization or chromatography are crucial for obtaining high-quality product.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)(isoquinolin-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of 4-chlorophenyl-isoquinolin-1-ylmethanone

    Reduction: Formation of various reduced derivatives depending on the specific conditions

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

(4-chlorophenyl)(isoquinolin-1-yl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)(isoquinolin-1-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl-isoquinolin-1-ylmethanone: An oxidized derivative with different chemical properties.

    4-Chlorophenyl-isoquinolin-1-ylmethane: A reduced derivative with distinct reactivity.

    4-Chlorophenyl-isoquinolin-1-ylmethanol derivatives: Various substituted derivatives with modified biological activities.

Uniqueness

(4-chlorophenyl)(isoquinolin-1-yl)methanol is unique due to its specific combination of a 4-chlorophenyl group and an isoquinolin-1-ylmethanol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C16H12ClNO

Molecular Weight

269.72 g/mol

IUPAC Name

(4-chlorophenyl)-isoquinolin-1-ylmethanol

InChI

InChI=1S/C16H12ClNO/c17-13-7-5-12(6-8-13)16(19)15-14-4-2-1-3-11(14)9-10-18-15/h1-10,16,19H

InChI Key

HKOVMSWNKKIKHC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CN=C2C(C3=CC=C(C=C3)Cl)O

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C(C3=CC=C(C=C3)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.